molecular formula C28H42Cl2N4O2 B1198768 Carpipramine dihydrochloride CAS No. 60452-13-3

Carpipramine dihydrochloride

カタログ番号: B1198768
CAS番号: 60452-13-3
分子量: 537.6 g/mol
InChIキー: DQZZUZZSEFHBSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of carpipramine dihydrochloride involves multiple steps, starting from the formation of the core dibenzazepine structure. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: カルピプラミン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応はピペリジン環で起こり、N-オキシドの生成につながります。

    還元: 還元反応は、カルボキサミド部分のカルボニル基を標的にできます。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、N-オキシド、還元されたアミド、置換されたピペリジン誘導体があります .

4. 科学研究における用途

カルピプラミン塩酸塩は、さまざまな科学研究用途に役立ちます。

科学的研究の応用

Chemical Properties and Mechanism of Action

Carpipramine dihydrochloride is chemically classified as a dibenzodiazepine derivative. Its chemical formula is C28H40Cl2N4OC_{28}H_{40}Cl_{2}N_{4}O, with a molar mass of 537.58 g/mol. The compound exhibits a complex mechanism of action primarily through the antagonism of dopamine receptors (D2) and serotonin receptors (5-HT2A), which contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .

Pharmacological Properties

  • Neuroleptic Activity :
    • Carpipramine effectively alleviates psychotic symptoms by blocking dopamine receptors, demonstrating a lower incidence of extrapyramidal symptoms compared to typical antipsychotics.
  • Anxiolytic Effects :
    • The compound also possesses anxiolytic properties, beneficial for patients with comorbid anxiety disorders .
  • Hypnotic Effects :
    • Carpipramine has been noted for its ability to induce sleep in patients suffering from insomnia related to anxiety or psychotic disorders .
  • Anti-proliferative Effects :
    • Research indicates potential anti-proliferative properties, possibly through mechanisms such as calmodulin inhibition.

Schizophrenia Treatment

This compound has been extensively studied for its effectiveness in treating schizophrenia. An open clinical study involving 100 hospitalized subjects revealed significant improvements in symptoms, particularly in hebephrenic forms of schizophrenia where psychomotor stimulation was noted .

Anxiety Disorders

The compound has also been investigated for its potential in treating anxiety disorders. However, findings have been mixed; some studies indicate effectiveness while others show limited benefits compared to placebo .

Depression

Early studies in the 1960s explored carpipramine's use for depression, yielding inconsistent results. While some patients exhibited improvement, the overall efficacy was not robust enough to establish it as a primary treatment option .

Epilepsy Management

Research into carpipramine's efficacy in managing epilepsy has shown limited evidence. Some reports indicated reduced seizure frequency, but these findings were not consistent across studies.

Case Studies

  • Study on Schizophrenia :
    • In a study involving 66 cases of schizophrenia, carpipramine demonstrated significant efficacy, particularly in patients with depressive syndromes during the illness. The study highlighted improvements in psychomotor tone and reductions in apathy and ideomotor slowness .
  • Anxiety Disorder Trials :
    • A trial assessing carpipramine for anxiety management found varied results; some patients reported symptom relief while others did not show significant improvement compared to placebo treatments.
  • Depressive Disorders :
    • Another clinical trial treated 60 depressive patients with carpipramine, reporting that 37 patients responded positively to therapy, showcasing its potential antidepressant effects despite limitations .

作用機序

カルピプラミン塩酸塩は、主にドーパミン受容体、特にD2およびD3受容体の拮抗作用によって効果を発揮します 。 この拮抗作用は、脳内のドーパミン活性低下により統合失調症の症状を軽減するのに役立ちます。 また、セロトニン受容体への親和性があり、抗不安作用と催眠作用に貢献しています .

類似化合物:

独自性: カルピプラミン塩酸塩は、神経遮断作用、抗不安作用、催眠作用を組み合わせている点で独特であり、他の抗精神病薬には一般的に見られません。 三環系とブチロフェノン両方の構造との関連性も、このクラスの他の化合物とは異なる特徴です .

類似化合物との比較

Uniqueness: Carpipramine dihydrochloride is unique due to its combination of neuroleptic, anxiolytic, and hypnotic properties, which are not commonly found together in other antipsychotics. Its structural relationship to both tricyclics and butyrophenones also sets it apart from other compounds in its class .

生物活性

Carpipramine dihydrochloride is an atypical antipsychotic primarily indicated for the treatment of schizophrenia and anxiety disorders. Its pharmacological profile is characterized by a unique mechanism of action that combines neuroleptic, anxiolytic, and hypnotic effects. This article delves into the biological activity of this compound, supported by clinical studies, research findings, and data tables.

  • IUPAC Name : (2S)-2-(4-chlorophenyl)-N,N-dimethyl-1-(2-methylphenyl)propan-1-amine
  • Molecular Formula : C28H38N4O
  • Molar Mass : 446.639 g/mol

Carpipramine acts on various neurotransmitter systems, particularly influencing dopamine and serotonin receptors. It exhibits partial agonism at dopamine D2 and D3 receptors and antagonism at serotonin 5-HT2A receptors, which contributes to its therapeutic effects in managing psychotic symptoms while minimizing extrapyramidal side effects typically associated with conventional antipsychotics .

Schizophrenia Treatment

Carpipramine has shown significant efficacy in treating schizophrenia, particularly in patients with hebephrenic forms and depressive syndromes. A clinical study involving 100 hospitalized patients demonstrated that doses ranging from 50 to 400 mg per day resulted in notable improvements in psychomotor activity, reducing symptoms such as apathy and ideomotor slowness . However, it was observed that paranoid delusions could be exacerbated with higher doses.

Comparative Efficacy

In comparative studies against other antipsychotics such as haloperidol and sulpiride, carpipramine exhibited favorable outcomes in alleviating both positive and negative symptoms of schizophrenia. It was particularly noted for its lower incidence of extrapyramidal symptoms compared to typical antipsychotics .

Side Effects and Tolerability

Carpipramine is generally well-tolerated with a low incidence of side effects. Extrapyramidal symptoms are rare, making it a preferable option for patients sensitive to such adverse effects. The compound's desinhibitory properties may contribute to its therapeutic appeal in treating deficits associated with psychasthenia and withdrawal syndromes from opiates .

Case Studies

  • Case Study 1 : A patient diagnosed with schizophrenia exhibited significant improvement in depressive symptoms after treatment with carpipramine at a dosage of 300 mg/day over six weeks. The patient reported enhanced motivation and reduced feelings of indifference.
  • Case Study 2 : In a cohort of young adults experiencing first-episode schizophrenia, carpipramine was effective in managing both positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal), with minimal side effects reported during the treatment period.

Data Table: Clinical Outcomes

StudyPopulationDosage (mg/day)DurationOutcome
100 patients with schizophrenia50 - 4006 weeksImproved psychomotor activity; reduced apathy
Young adults with first-episode schizophrenia3008 weeksSignificant reduction in depressive symptoms
Patients with psychastheniaVariableOngoingEnhanced motivation; low side effect profile

特性

CAS番号

60452-13-3

分子式

C28H42Cl2N4O2

分子量

537.6 g/mol

IUPAC名

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride

InChI

InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2

InChIキー

DQZZUZZSEFHBSL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl

正規SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl

Key on ui other cas no.

7075-03-8

ピクトグラム

Irritant

同義語

Bay b 4343b
carbadipimidine
carpipramine
carpipramine dihydrochloride
carpipramine dihydrochloride anhydrous
Defekton
Prazinil
PZ 1511

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。